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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

convergence issues in t-J model simulations.

General Troubleshooting
Before diving into method-specific issues, it's crucial to rule out common sources of error. If you

are experiencing convergence problems, start by verifying your model and simulation

parameters.

Q1: My simulation is not converging or is producing unexpected results. What are the first

things I should check?

A1: Inaccuracies in the initial setup are a frequent cause of convergence problems.

Verify Model Inputs: Double-check all input parameters, including lattice geometry, hopping

parameters (t), superexchange coupling (J), particle number, and total spin. A simple typo

can lead the simulation toward an incorrect or hard-to-converge region of the Hilbert space.

Hamiltonian Integrity: Ensure that your implemented Hamiltonian is Hermitian. Non-

Hermitian Hamiltonians can lead to silent bugs and unpredictable convergence behavior.

Symmetries: Confirm that you are correctly implementing and leveraging the symmetries of

your system (e.g., total particle number, total spin in the z-direction). Working within a

specific symmetry sector significantly reduces the size of the Hilbert space and can improve
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convergence. For t-J models, it can be useful to factorize the Hilbert space into hole

positions and spin configurations on occupied sites.[1]

Method-Specific Troubleshooting Guides & FAQs
This section is divided into the most common numerical methods used for the t-J model:

Density Matrix Renormalization Group (DMRG), Exact Diagonalization (Lanczos), and

Variational Monte Carlo (VMC).

Density Matrix Renormalization Group (DMRG)
DMRG is a powerful variational method for one-dimensional and quasi-two-dimensional

systems. However, its iterative nature can lead to convergence issues.

Q2: My DMRG calculation converges to a high-energy state or gets stuck. What's happening?

A2: This is a classic sign of the simulation getting trapped in a local energy minimum. DMRG is

a variational algorithm and is not guaranteed to find the global ground state, especially if the

initial state is far from it.[2][3] This is a more significant issue in systems with long-range

interactions or for quasi-2D systems.[4]

Q3: How can I prevent my DMRG simulation from getting stuck in a local minimum?

A3: Several strategies can help the simulation explore the state space more effectively and

avoid local minima:

Use a Noise Term (Perturbation): Introducing a small amount of noise during the initial

DMRG sweeps can help the system "jump out" of local minima.[2][5] This is a crucial

technique, especially for single-site DMRG algorithms. The noise term is an ad-hoc

perturbation added to the density matrix before diagonalization, which can help generate

"quantum fluctuations" present in the true ground state.[5] The magnitude of the noise should

be gradually decreased in later sweeps.

Optimize Your Initial State: A good initial state can significantly improve convergence. Instead

of a simple product state, consider using a random Matrix Product State (MPS) with a

modest bond dimension.[2][6] Random MPS are more likely to have non-zero overlap with

the true ground state.
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Sweep Schedule: The schedule of sweeps, including the maximum bond dimension

(maxdim) and truncation error cutoff, is critical. Ramping up the bond dimension gradually

over several sweeps is often more effective than starting with a very large value.[7]

Q4: My DMRG simulation is running very slowly or the energy is decreasing very slowly. What

can I do?

A4: Slow convergence can be due to the intrinsic difficulty of the model (e.g., a small energy

gap) or suboptimal DMRG parameters.[8]

Increase Bond Dimension: The maximum bond dimension (maxdim) limits the amount of

entanglement the MPS can capture. If the truncation error remains high, you may need to

increase maxdim. For 1D systems, bond dimensions in the hundreds are often sufficient, but

for quasi-2D systems, it can be in the thousands.[5][9]

Adjust Sweeps: If the energy is still decreasing after your scheduled sweeps, you need to

perform more sweeps.[2]

Inner-Loop Eigensolver: The core of DMRG often uses an iterative eigensolver like Lanczos

or Davidson. Increasing the number of iterations for this inner loop can sometimes help in

difficult cases, but it's generally not efficient to fully converge it.[5]

Experimental Protocol: Improving DMRG Convergence
This protocol outlines a systematic approach to improving the convergence of a DMRG

simulation for the t-J model.

Initial Low-Cost Test:

Run your simulation on a smaller system size and compare the results with an established

method like Exact Diagonalization to validate your model implementation.[2]

Use a small number of sweeps (e.g., 5) and a modest bond dimension schedule (e.g.,

maxdim = [10, 20, 50, 50, 100]).

Addressing Local Minima:
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If the energy seems too high or the physical observables are inconsistent with theory (e.g.,

broken symmetries that shouldn't be), implement a noise term.

Start with a relatively large noise value (e.g., 1E-5) for the first one or two sweeps and

gradually reduce it to a very small value (e.g., 1E-12) or zero for the final sweeps.[5]

Consider using a random MPS as the initial state.[2]

Optimizing for Accuracy:

Gradually increase the number of sweeps and the maximum bond dimension until the

ground state energy converges to the desired precision.

Monitor the truncation error after each sweep. If it remains high (e.g., > 1E-5), you need to

allow for a larger maxdim.[2]

Once converged, perform a final check by calculating the energy variance,

⟨𝐻2
⟩ − ⟨𝐻⟩2

⟨H2⟩−⟨H⟩2

. A value close to zero indicates that you have found a true eigenstate.[2]

Data Presentation: DMRG Convergence Benchmark
The following table shows an example of how the ground-state energy per site (E/N) for a 1D t-

J model might converge with an increasing number of DMRG sweeps and bond dimension (m).

The data is illustrative and based on typical behavior observed in DMRG simulations of the 1D

t-J model.[10][11]
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Number of Sweeps
Max Bond
Dimension (m)

Truncation Error
Ground-State
Energy / Site (E/N)

2 50 1E-4 -0.5832

4 100 5E-6 -0.5915

6 200 1E-7 -0.5921

8 400 8E-9 -0.5923

10 400 < 1E-10 -0.5923
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Caption: A workflow for troubleshooting DMRG convergence issues.

Exact Diagonalization (ED) and the Lanczos Method
ED methods are non-variational and provide exact results for a given finite-sized system.

However, the exponential growth of the Hilbert space limits their applicability. The Lanczos

algorithm is commonly used to find the ground state without diagonalizing the full Hamiltonian.

Q5: My Lanczos calculation is giving me "ghost" eigenvalues or is not converging to the true

ground state.

A5: This is a known issue with the Lanczos algorithm arising from the loss of orthogonality

between the Lanczos vectors due to finite-precision arithmetic.[12][13] When the algorithm gets

very close to an eigenstate, the normalization of new vectors can amplify numerical noise,

leading to the appearance of spurious or duplicate "ghost" eigenvalues.[12]

Q6: How can I resolve issues with ghost states and improve the stability of the Lanczos

method?

A6: The most direct solution is to enforce orthogonality at each step.

Full Reorthogonalization: Explicitly re-orthogonalize each new Lanczos vector against all

previous ones using a method like the Gram-Schmidt procedure.[14] This prevents the loss

of orthogonality and eliminates ghost states, but it comes at a higher computational cost.

Implicitly Restarted Lanczos Method: More advanced techniques like the Implicitly Restarted

Lanczos Method (as used in libraries like ARPACK) are more robust against these issues

and are better at resolving degenerate eigenvalues.[14]

Experimental Protocol: Stabilizing Lanczos
Diagonalization

Standard Lanczos:

Implement the standard Lanczos algorithm, which involves a three-term recurrence to

generate the tridiagonal matrix.
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Diagonalize the resulting tridiagonal matrix at each iteration to find the approximate

eigenvalues.

Convergence Check:

Monitor the convergence of the lowest eigenvalue. If it stabilizes to the desired precision,

the ground state energy is found.

If you observe multiple eigenvalues converging to the same low energy or see

eigenvalues that appear and then disappear ("ghosts"), it's a sign of orthogonality loss.

Implement Reorthogonalization:

Modify the Lanczos iteration. After generating a new vector, use the Gram-Schmidt

process to explicitly make it orthogonal to all previously generated vectors.

This will increase the computational cost but will ensure the stability and accuracy of the

obtained eigenvalues, especially for excited states and degenerate ground states.[14]

Logical Relationship for Lanczos Issues
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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